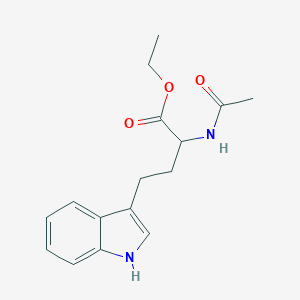

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEONLGJLYNAMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370640 | |

| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110504-55-7 | |

| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical science. It is the critical step that validates a synthetic route, identifies impurities, and provides the foundational data for understanding biological activity and structure-activity relationships (SAR). This technical guide provides an in-depth, methodology-driven walkthrough for the complete structural elucidation of a novel tryptophan derivative, ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate. This molecule, a homolog of N-acetyl-tryptophan ethyl ester, presents a compelling case study for the synergistic application of modern analytical techniques.

Aimed at researchers, chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will explore not just the "how" but the "why" behind each experimental choice, demonstrating how a multi-technique, self-validating approach—integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—converges to provide irrefutable structural confirmation.

The Elucidation Strategy: A Logic-Driven Workflow

Before any sample is analyzed, a clear strategy is paramount. The goal is to obtain orthogonal data points that, when combined, leave no room for ambiguity. Each technique provides a unique piece of the puzzle: MS gives us the molecular formula and fragmentation clues, IR identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity, building the molecular skeleton bond by bond. The synergy between these techniques forms a self-validating system, where the hypothesis from one experiment is confirmed or refuted by another.

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate IUPAC name

An In-depth Technical Guide to Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a derivative of the well-known plant auxin, indole-3-butyric acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's nomenclature, physicochemical properties, a robust synthesis protocol, and its potential applications in medicinal chemistry, all grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Nomenclature

The unambiguous identification of a compound is paramount in scientific research. The molecule in focus, ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

The name is derived as follows:

-

butanoate: The core is a four-carbon ester.

-

ethyl: The ester is an ethyl ester.

-

4-(1H-indol-3-yl): A 1H-indole ring is attached at the 3-position of the indole to the 4-position of the butanoate chain.

-

2-acetamido: An acetamido group (a portmanteau of acetyl and amino) is located at the 2-position of the butanoate chain.

For clarity and database searching, other identifiers are crucial:

| Identifier | Value |

| Molecular Formula | C₁₆H₂₀N₂O₃ |

| Molecular Weight | 288.34 g/mol |

| Canonical SMILES | CCOC(=O)C(NC(=O)C)CCC1=CNC2=CC=CC=C12 |

| InChI Key | (Predicted) BTEJKVMQNXSADR-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. While experimental data for this specific molecule is not widely available, we can predict its properties based on its structural analogues.

| Property | Predicted Value | Rationale/Reference |

| Melting Point (°C) | Not available | Expected to be a solid at room temperature based on similar structures. |

| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polar functional groups suggest a high boiling point. |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol. Sparingly soluble in water. | The ethyl ester and indole ring provide lipophilicity, while the acetamido group adds polarity. |

| logP | ~2.3 | Calculated based on its structure, indicating moderate lipophilicity.[1] |

| pKa | ~16 (indole N-H), ~20 (amide N-H) | The indole N-H is weakly acidic. |

Synthesis and Purification: A Validated Protocol

A reliable and reproducible synthesis is the cornerstone of any chemical research. Below is a proposed two-step synthesis for ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, starting from the commercially available indole-3-butyric acid. This protocol is designed to be self-validating, with clear steps and justifications.

Step 1: Esterification of Indole-3-butyric Acid

The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation.

-

Reaction: Indole-3-butyric acid + Ethanol ⇌ Ethyl indole-3-butyrate + Water

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).

Protocol:

-

To a solution of indole-3-butyric acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl indole-3-butyrate.

Step 2: α-Amination and Acetylation

This step is a conceptual multi-reaction sequence at the alpha-carbon, which can be achieved through various modern organic synthesis methods. A plausible approach involves an initial α-bromination followed by an azide displacement, reduction, and final N-acetylation.

Protocol:

-

α-Bromination: Treat the ethyl indole-3-butyrate (1.0 eq) with N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride under reflux.

-

Azide Displacement: The resulting α-bromo ester is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the α-azido ester.

-

Reduction: The azide is reduced to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

-

N-Acetylation: The resulting α-amino ester is then acetylated using acetic anhydride (1.2 eq) in the presence of a base like triethylamine or pyridine in a solvent like dichloromethane (DCM) at 0 °C to room temperature.

-

Purify the final product, ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, by column chromatography on silica gel.

Figure 2: Potential anticancer mechanisms of indole derivatives.

Other Potential Applications

-

Anti-inflammatory Activity: Indole-3-acetic acid derivatives have shown anti-inflammatory properties.

-

Neuroprotective Effects: The indole scaffold is present in many neurologically active compounds.

Conclusion

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a molecule of significant interest for chemical and pharmaceutical research. This guide has provided a detailed protocol for its synthesis and purification, along with a predicted spectroscopic profile for its characterization. The discussion of its potential biological activities, particularly in oncology, highlights the promising future for this and related indole derivatives in drug discovery. Further research into its biological effects is warranted and encouraged.

References

-

PubChem. Ethyl 2-(acetylamino)-3-(2-indolyl)butyrate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. [Link]

-

PubChem. Indole-3-butanoate. National Center for Biotechnology Information. [Link]

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.

- de Sá, A. C. A., et al. (2017).

- Al-Ostoot, F. H., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15886.

Sources

An In-depth Technical Guide to Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate (CAS No. 110504-55-7), a derivative of the amino acid homotryptophan. This document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and its potential applications in the field of drug discovery and development. The guide is structured to provide not only factual data but also expert insights into the rationale behind experimental procedures, ensuring a thorough understanding for researchers and drug development professionals.

Introduction and Chemical Identity

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, also known by its synonym N-Acetyl-D,L-homotryptophan Ethyl Ester, is a compound of interest in medicinal chemistry and organic synthesis.[1][2] Its structure features an indole nucleus, a common scaffold in numerous biologically active molecules, connected to an N-acetylated amino acid ester moiety. This combination of functional groups suggests potential biological activities and makes it a valuable intermediate for the synthesis of more complex molecules.

CAS Number: 110504-55-7[1][2][3][4]

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O₃ | [2][3] |

| Molecular Weight | 288.34 g/mol | [2][3] |

| Appearance | Viscous Yellow Oil to Light Brown Solid | [1] |

| Melting Point | 98-100 °C (predicted) | [2][3] |

| Boiling Point | 536.9 ± 45.0 °C (predicted) | [3] |

| Density | 1.184 ± 0.06 g/cm³ (predicted) | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2] |

Synthesis and Manufacturing

The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can be approached through several synthetic strategies. A logical and commonly employed route involves a two-step process starting from homotryptophan: N-acetylation followed by esterification. This approach allows for good control over the reaction and purification of the final product.

Conceptual Synthesis Workflow

The following diagram illustrates the conceptual workflow for the synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

Caption: Conceptual synthesis workflow for ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

Detailed Experimental Protocol (Proposed)

Step 1: N-Acetylation of DL-Homotryptophan

This procedure is adapted from a patented method for the synthesis of N-acetyl-DL-tryptophan.[5]

-

Materials: DL-Homotryptophan, Acetic Anhydride, Sodium Hydroxide, Hydrochloric Acid.

-

Procedure:

-

Dissolve DL-homotryptophan in an aqueous solution of sodium hydroxide in a reaction vessel.

-

Cool the solution in an ice-water bath.

-

With vigorous stirring, add acetic anhydride dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture again in an ice-water bath and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the N-acetyl-DL-homotryptophan.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-acetyl-DL-homotryptophan.

-

Step 2: Esterification of N-Acetyl-DL-homotryptophan

This is a standard Fischer esterification procedure.

-

Materials: N-Acetyl-DL-homotryptophan, Anhydrous Ethanol, Sulfuric Acid (catalytic amount).

-

Procedure:

-

Suspend N-acetyl-DL-homotryptophan in an excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Expected Data)

While specific spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the acetyl group (a singlet), protons of the butanoate chain, and the aromatic and NH protons of the indole ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester and amide, the carbons of the indole ring, and the aliphatic carbons of the butanoate chain and the ethyl and acetyl groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (288.34 g/mol ).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

-

Recommended HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detection at approximately 280 nm.

-

Applications in Drug Discovery and Development

The structural features of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate suggest several potential applications in drug discovery, primarily centered around its relationship to tryptophan and its metabolites.

Precursor for Bioactive Molecules

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules with potential therapeutic applications.[1] The indole moiety is a key pharmacophore in many approved drugs.

Potential as a Melatonin Analog Precursor

Melatonin, a hormone primarily known for regulating the sleep-wake cycle, is a derivative of tryptophan.[6] The structural similarity of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate to melatonin suggests its potential use as a precursor or intermediate in the synthesis of novel melatonin analogs with modified pharmacokinetic or pharmacodynamic properties.

Neuroprotective Research

Tryptophan derivatives have been investigated for their neuroprotective effects. The N-acetyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. This makes ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate an interesting candidate for screening in neuroprotection assays and for the development of therapies for neurodegenerative diseases. Studies on related compounds have shown that they can confer neuroprotection in models of ischemic stroke.[7][8][9][10]

The following diagram illustrates the potential role of tryptophan derivatives in neuroprotection.

Caption: Potential neuroprotective mechanism of tryptophan derivatives.

Conclusion

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a compound with significant potential in the realms of organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its structural relationship to biologically important molecules like tryptophan and melatonin, makes it a valuable subject for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work, from its basic properties and synthesis to its potential therapeutic applications. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding N-Acetyl-L-Tryptophan Ethyl Ester in Modern Pharmaceutical Research. Available from: [Link]

-

PubChem. N-Acetyl-L-tryptophan ethyl ester. National Center for Biotechnology Information. Available from: [Link]

- Riavez, V., et al.

-

ChemBK. N-Ac-DL-Homotryptophan Ethyl Ester. Available from: [Link]

-

Pharmaffiliates. N-Acetyl-D,L-homotryptophan Ethyl Ester. Available from: [Link]

-

PubChem. Melatonin. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. Available from: [Link]

- Nelis, H. J., et al. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions.

- Google Patents. Method for preparing N-acetyl-DL-tryptophan by cascade reaction. CN102070637A.

- Xu, F., et al. Identification and characterization of novel synthetic cannabinoid ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA). Forensic Toxicology. 2022.

- Wang, Y., et al. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicology and Applied Pharmacology. 2014.

- Yu, S., et al. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of Molecular Neuroscience. 2019.

- Google Patents. Method for preparing N-acetyl-DL-tryptophan by cascade reaction. CN102070637A.

-

NIST. Melatonin. National Institute of Standards and Technology. Available from: [Link]

- Wang, L., et al. Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances. 2022.

- Ciaglia, T., et al. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. 2022.

- Lin, C.-H., et al. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules. 2012.

- Caignard, D. H., et al. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry. 1989.

- Al-Hujaily, E. M., et al. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. 2018.

- Chen, J., et al. Pretreatment With 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral ischemia/reperfusion-induced Injury in Vitro and in Vivo. PLoS One. 2014.

- Ding, F., et al. 2-(4-Methoxyphenyl)ethyl-2-Acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection with a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury. Neuroscience. 2018.

- Wang, Y., et al. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules. 2017.

- Barakat, A., et al.

-

PubChem. ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]

- Barakat, A., et al.

-

ChemSynthesis. ethyl 4-(1H-indol-3-yl)-2-oxobutanoate. Available from: [Link]

- Cannon, J. G., et al. Synthesis and neuropharmacological evaluation of esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines. Journal of Medicinal Chemistry. 1981.

Sources

- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 6. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pretreatment with 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside attenuates cerebral ischemia/reperfusion-induced injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Methoxyphenyl)ethyl-2-Acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection with a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

Abstract

This technical guide provides a comprehensive overview of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a derivative of the amino acid homotryptophan. The document details its physicochemical properties, including its precise molecular weight, and outlines robust methodologies for its synthesis, purification, and analytical characterization. Drawing upon established principles of organic chemistry and field-proven insights, this guide is intended for researchers, scientists, and professionals in drug development. It elucidates the causality behind experimental choices, ensuring that the described protocols are self-validating. Furthermore, this guide explores the potential applications of this compound, particularly in neuroscience and as a biochemical tool, grounded in authoritative scientific literature.

Introduction

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, also known as N-acetyl-DL-homotryptophan ethyl ester, is a molecule of significant interest in the fields of medicinal chemistry and biochemical research. As a derivative of homotryptophan, an amino acid with a longer side chain than tryptophan, it serves as a valuable building block in the synthesis of more complex molecules and as a probe for studying biological systems. The N-acetylation and ethyl esterification of the parent amino acid modify its polarity, solubility, and metabolic stability, making it a versatile tool for various applications.[1] This guide aims to provide a detailed technical resource for the scientific community, covering the fundamental characteristics and practical methodologies associated with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is fundamental to its application and handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 288.34 g/mol | [2][3] |

| Molecular Formula | C₁₆H₂₀N₂O₃ | [2] |

| CAS Number | 110504-55-7 | [2][3] |

| IUPAC Name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | N/A |

| Synonyms | N-Acetyl-D,L-homotryptophan ethyl ester, α-(Acetylamino)-1H-indole-3-butanoic acid ethyl ester | [2][3] |

| Melting Point | 98-100°C | [2][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2] |

| Appearance | Viscous Yellow Oil or Solid | [N/A] |

Synthesis and Purification

The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is typically achieved through a two-step process: the N-acetylation of DL-homotryptophan followed by the esterification of the resulting N-acetyl-DL-homotryptophan.

Synthesis Workflow

The logical flow for the synthesis is depicted in the following diagram:

Caption: Synthetic pathway for ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

Experimental Protocol: Synthesis

Step 1: N-Acetylation of DL-Homotryptophan

This procedure is adapted from established methods for the N-acetylation of amino acids.[4][5]

-

Dissolution: Dissolve DL-homotryptophan in an aqueous solution of sodium hydroxide (1.1 equivalents), maintaining the temperature at 10-15°C.

-

Acetylation: While vigorously stirring, add acetic anhydride (1.2 equivalents) dropwise. Simultaneously, add a concentrated solution of sodium hydroxide to maintain the pH of the reaction mixture above 11. The concurrent addition is crucial to ensure the amino group remains deprotonated and nucleophilic while providing a base to neutralize the acetic acid byproduct.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a polar solvent system (e.g., ethyl acetate/methanol/acetic acid).

-

Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. This protonates the carboxylate, causing the N-acetyl-DL-homotryptophan to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of N-Acetyl-DL-homotryptophan

This is a standard Fischer esterification procedure.

-

Reaction Setup: Suspend the dried N-acetyl-DL-homotryptophan in absolute ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

Workup: After cooling, neutralize the reaction mixture with a weak base like sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

-

Column Preparation: Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods. The expected data are based on the analysis of closely related structures, such as N-acetyl-L-tryptophan ethyl ester.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), the protons of the butanoate chain, and the aromatic protons of the indole ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and amide, the carbons of the indole ring, and the aliphatic carbons of the butanoate chain and the ethyl and acetyl groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺ at m/z 289.15. The fragmentation pattern will likely involve the loss of the ethoxy group and cleavage of the butanoate side chain.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide and indole, C=O stretches of the ester and amide, and aromatic C-H and C=C stretches.

Applications in Research and Drug Development

Derivatives of tryptophan and its homologues are of significant interest due to their biological activities and roles as precursors to neurotransmitters.

Neuroscience Research

N-acetylated amino acids, including N-acetyl-tryptophan, have shown neuroprotective properties in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][9][10] The ethyl ester derivative, with its increased lipophilicity, may exhibit enhanced ability to cross the blood-brain barrier, making it a valuable candidate for in vivo studies of neuroprotection. It can be investigated for its potential to modulate neuroinflammatory pathways and protect against neuronal cell death.[1]

Biochemical Probes and Enzyme Substrates

The compound can be used as a substrate or inhibitor in studies of enzymes that metabolize tryptophan and its derivatives. Its modified structure allows for the investigation of enzyme specificity and kinetics.[11]

Protein Stabilization

N-acetyl-tryptophan is known to act as a stabilizer for proteins by preventing oxidative degradation.[12] The ethyl ester derivative could be explored for similar applications in protein formulations, where its altered solubility might be advantageous.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with powders or volatile solvents.

-

Storage: Indole compounds can be sensitive to light and air.[13] It is recommended to store the compound in a tightly sealed, amber vial in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is advisable.[2][14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a versatile molecule with significant potential in various areas of scientific research. This guide has provided a detailed overview of its properties, synthesis, purification, and potential applications. By following the outlined protocols and safety guidelines, researchers can confidently utilize this compound in their studies. The continued investigation of such indole derivatives is expected to yield valuable insights into biological processes and contribute to the development of new therapeutic agents.

References

- BenchChem Technical Support Team. (2025).

- Neogen. (2023). Indole-3-acetic Acid (IAA) - Safe Handling and Storage.

- PubChem. (n.d.). N-Acetyl-L-tryptophan ethyl ester.

- Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (2025).

- PubChem. (n.d.). N-Acetyl-L-tryptophan.

- ResearchGate. (n.d.).

- Neogen. (2019).

- CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES)

- ChemicalBook. (n.d.). N-Acetyl-L-tryptophan(1218-34-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). N-ACETYL-D-TRYPTOPHAN(2280-01-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). N-Acetyl-L-tryptophan(1218-34-4) 1H NMR spectrum.

- Google Patents. (n.d.). JPH0656775A - Production of n-acetyl-dl-tryptophan.

- Google Patents. (n.d.). Method for preparing N-acetyl-DL-tryptophan by cascade reaction.

- PubMed. (2015).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929).

- Biosynth. (n.d.). N-Acetyl-DL-tryptophan.

- PubMed Central. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease.

- NIST. (n.d.). L-Tryptophan, N-acetyl-.

- ChemBK. (n.d.). N-Ac-DL-Homotryptophan Ethyl Ester.

- United States Biological. (n.d.).

- mzCloud. (2015). N Acetyl DL tryptophan.

- ResearchGate. (2014). N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury.

- Royal Society of Chemistry. (n.d.). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis.

- ResearchGate. (2015).

- PubMed. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease.

- SpectraBase. (n.d.). tryptophan, ethyl ester, monohydrochloride - Optional[1H NMR] - Chemical Shifts.

- BenchChem. (2025).

- Human Metabolome Database. (2012). Showing metabocard for N-Acetyltryptophan (HMDB0013713).

- Sorbead India. (n.d.).

- ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.

- PubMed. (1992). The equilibrium and kinetics of N-acetyl-tryptophan phenylethyl ester synthesis by agarose-chymotrypsin in organic media.

- ResearchGate. (n.d.). Chemoenzymatic preparation of the enantiomers of b-tryptophan ethyl ester and the b-amino nitrile analogue.

- PubMed Central. (n.d.).

- J&K Scientific. (n.d.). N-Acetyl-L-tryptophan ethyl ester, 98%.

- ResearchGate. (n.d.). Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents.

- Reddit. (2022).

- PubMed Central. (n.d.).

Sources

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. chembk.com [chembk.com]

- 4. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 5. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 6. N-Acetyl-L-tryptophan ethyl ester | C15H18N2O3 | CID 2724382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The equilibrium and kinetics of N-acetyl-tryptophan phenylethyl ester synthesis by agarose-chymotrypsin in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate: Synthesis, Properties, and Biological Significance

This technical guide provides a comprehensive overview of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a non-canonical amino acid derivative with significant potential in biomedical research and drug discovery. As a homolog of N-acetyl-L-tryptophan ethyl ester, this molecule warrants detailed investigation into its synthesis, physicochemical characteristics, and prospective biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel tryptophan metabolites and their analogs.

Chemical Identity and Structural Elucidation

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a derivative of the amino acid tryptophan, featuring an ethyl ester at the carboxy terminus and an acetyl group on the alpha-amino group. The key structural feature is the butanoate side chain, which extends the distance between the indole nucleus and the chiral center by one methylene group compared to its tryptophan counterpart.

Canonical SMILES String: CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C

Molecular Formula: C₁₆H₂₀N₂O₃

IUPAC Name: ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

Predicted Physicochemical Properties

The physicochemical properties of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate are predicted based on its chemical structure and by referencing data from analogous compounds such as N-acetyl-L-tryptophan ethyl ester.[1] These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Predicted Value | Reference Compound Data (Ac-Trp-OEt) |

| Molecular Weight | 288.34 g/mol | 274.31 g/mol |

| XLogP3 | ~2.1 | 1.8 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 7 | 6 |

| Topological Polar Surface Area | 71.2 Ų | 71.2 Ų |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and chloroform. | Sparingly soluble in water; soluble in organic solvents.[2] |

Rationale and Proposed Synthesis

The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can be strategically designed from commercially available starting materials. A plausible and efficient synthetic route commences with indole-3-butyric acid, proceeding through amination, N-acetylation, and finally esterification. This multi-step approach allows for high purity of the final product.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

Step-by-Step Experimental Protocol

Step 1: α-Bromination of Indole-3-butyric acid

-

To a solution of indole-3-butyric acid (1.0 equiv.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 equiv.).

-

Add a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter off the succinimide.

-

Evaporate the solvent under reduced pressure to yield crude 2-bromo-4-(1H-indol-3-yl)butanoic acid.

Causality: The Hell-Volhard-Zelinsky reaction is a standard method for the α-halogenation of carboxylic acids. NBS is chosen as the bromine source for its selectivity.

Step 2: Fischer Esterification [3][4][5]

-

Dissolve the crude 2-bromo-4-(1H-indol-3-yl)butanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 8-12 hours. The progress can be monitored by the disappearance of the starting carboxylic acid using TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give ethyl 2-bromo-4-(1H-indol-3-yl)butanoate.

Causality: Fischer esterification is a reliable method for converting carboxylic acids to esters, especially when using an excess of the alcohol to drive the equilibrium towards the product.[5]

Step 3: Amination

-

Dissolve the ethyl 2-bromo-4-(1H-indol-3-yl)butanoate in a sealed pressure vessel with an excess of aqueous ammonia.

-

Heat the mixture at 60-80°C for 24 hours.

-

Cool the vessel, and remove the excess ammonia under reduced pressure.

-

Extract the aqueous layer with dichloromethane.

-

The combined organic layers are dried and concentrated to yield ethyl 2-amino-4-(1H-indol-3-yl)butanoate.

Causality: Nucleophilic substitution of the bromide with ammonia provides the corresponding amino ester. The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia at the elevated temperature required for the reaction.

Step 4: N-Acetylation

-

Dissolve the ethyl 2-amino-4-(1H-indol-3-yl)butanoate in pyridine.

-

Cool the solution to 0°C and add acetic anhydride (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate.

Causality: Acetic anhydride is a classic reagent for the acetylation of amines. Pyridine acts as a base to neutralize the acetic acid byproduct.[6]

Biological Significance and Potential Applications

The structural modifications of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate—N-acetylation and C-terminal esterification—are known to significantly impact the biological properties of amino acids.[7][8] N-acetylation can enhance stability and alter the interaction with biological targets.[8] The ethyl ester group increases lipophilicity, which may improve membrane permeability and bioavailability.[9]

Relevance to Tryptophan Metabolism

Tryptophan is a precursor to several important biomolecules, including serotonin and melatonin, and is primarily metabolized through the kynurenine pathway.[10] Derivatives of tryptophan and its metabolites are of great interest in neuroscience and immunology.

Caption: Simplified overview of major tryptophan metabolic pathways and the potential therapeutic area for its derivatives.

Potential as a Neuroprotective Agent

N-acetyl-L-tryptophan has been identified as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c release, exhibiting neuroprotective effects in models of amyotrophic lateral sclerosis (ALS).[11][12] Given the structural similarity, ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate may possess similar neuroprotective properties. The increased lipophilicity from the ethyl ester and the altered side-chain length could modulate its potency and pharmacokinetic profile.

Applications in Drug Discovery

Non-canonical amino acids are valuable tools in drug discovery for their ability to introduce novel chemical properties into peptides and small molecules.[13] Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate could serve as a unique building block in peptide synthesis to probe protein structure and function. The N-acetyl group can prevent unwanted side reactions during peptide coupling.[7]

Conclusion

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate represents a promising, yet underexplored, derivative of tryptophan. The synthetic pathway proposed herein is based on established and reliable chemical transformations, offering a clear route to obtaining this compound for further investigation. Its predicted physicochemical properties suggest good potential for biological activity. Based on the known neuroprotective effects of its close analog, N-acetyl-L-tryptophan, this molecule is a compelling candidate for screening in models of neurodegenerative diseases. Further research into its synthesis, characterization, and biological evaluation is highly encouraged to unlock its full therapeutic potential.

References

-

The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. (n.d.). Retrieved from [Link]

-

The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist. Retrieved from [Link]

-

The role of protein acetylation in carcinogenesis and targeted drug discovery. (n.d.). PubMed Central. Retrieved from [Link]

-

Holland, D. O., & Nayler, J. H. C. (1953). 57. New Syntheses of DL-Tryptophan. Part I. Syntheses from Ethyl a - Aceto- p -3 -indolylpropionate. Journal of the Chemical Society (Resumed), 280-281. Retrieved from [Link]

-

N-Acetyl-L-tryptophan ethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Sirianni, A. C., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 135(5), 956-968. Retrieved from [Link]

-

Exploring N-Acetyl-L-Tryptophan: Properties, Applications, and Manufacturing Excellence. (n.d.). Retrieved from [Link]

-

Physical and chemical properties of Tryptophan. (n.d.). BYJU'S. Retrieved from [Link]

-

Nα-Acetyl-L-tryptophan ethyl ester. (n.d.). Chem-Impex. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

-

Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. N-Acetyl-L-tryptophan ethyl ester | C15H18N2O3 | CID 2724382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 57. New syntheses of DL-tryptophan. Part I. Syntheses from ethyl α-aceto-β-3-indolylpropionate and ethyl α-cyano-β-3-indolylpropionate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. byjus.com [byjus.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

biological significance of indole derivatives

An In-depth Technical Guide to the Biological Significance of Indole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Foreword

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, represents one of nature's most versatile and privileged scaffolds. Its presence in essential biomolecules, from the amino acid tryptophan to neurotransmitters like serotonin, underscores its fundamental role in biology.[1][2] This guide moves beyond a simple cataloging of compounds, adopting the perspective of an application scientist to explore the why and how behind the profound . We will dissect their roles as intercellular signals, their mechanisms of action in pathophysiology, and the rationale behind their application in modern drug discovery. The methodologies and pathways described herein are presented not merely as facts, but as logical frameworks designed to be self-validating and experimentally robust.

Part 1: The Indole Scaffold - From Fundamental Biology to a "Privileged" Pharmacophore

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a cornerstone of biological chemistry.[3][4] Its significance begins with the essential amino acid L-tryptophan, the biosynthetic precursor to a vast array of secondary metabolites with profound physiological effects.[1]

Tryptophan and its Endogenous Derivatives: The Body's Native Indoles

The metabolism of tryptophan gives rise to several critical signaling molecules:

-

Serotonin (5-Hydroxytryptamine): A key neurotransmitter regulating mood, sleep, and appetite. Its indole moiety is essential for its interaction with 5-HT receptors.[1][3]

-

Melatonin: The primary hormone regulating circadian rhythms, it possesses potent antioxidant properties, scavenging free radicals and protecting against oxidative stress-induced cellular damage.[5][6]

-

Indole-3-Acetic Acid (IAA): While primarily known as the most common plant hormone (auxin) that regulates plant growth, it is also produced by gut microbiota and may play a role in host-microbe interactions.[2][7]

The structural relationship between these core molecules highlights how simple substitutions on the indole ring can dramatically alter biological function.

Caption: Biosynthetic relationship of key endogenous indole derivatives from tryptophan.

Indole as an Inter-kingdom Signaling Molecule

Beyond its role within a single organism, indole itself is a potent signaling molecule in microbial communities.[8] Produced by over 85 bacterial species, it governs critical behaviors such as:

-

Biofilm Formation: Indole can inhibit or promote biofilm formation depending on the bacterial species and environmental conditions.[8]

-

Virulence: It acts as an antivirulence compound in some pathogens by inhibiting quorum sensing.[9][10]

-

Antibiotic Resistance: Indole can induce the expression of multidrug efflux pumps, contributing to antibiotic resistance.

This function as a bacterial signal is crucial in environments like the mammalian gut and the plant rhizosphere, where indole mediates complex interactions between prokaryotes and their eukaryotic hosts.[9][10]

Part 2: Indole Derivatives in Oncology - Targeting the Hallmarks of Cancer

The indole scaffold is a cornerstone of modern anticancer drug design, with numerous FDA-approved agents and clinical candidates targeting various cancer hallmarks.[11][12] Its structural versatility allows it to interact with a wide array of oncogenic targets.[3][13]

Mechanism of Action: Disruption of Microtubule Dynamics

One of the most validated anticancer strategies is the disruption of microtubule polymerization, which is critical for mitotic spindle formation in rapidly dividing cancer cells.[1]

-

Vinca Alkaloids: Natural products like Vinblastine and Vincristine are classic examples.[1][3] They bind to β-tubulin at the colchicine binding site, preventing its polymerization into microtubules and arresting cells in the G2/M phase of the cell cycle.[3][4][11]

Table 1: Antiproliferative Activity of Select Indole-Based Tubulin Inhibitors

| Compound/Class | Target Site on Tubulin | Example IC₅₀ Values (Cancer Cell Line) | References |

| Vinca Alkaloids | Colchicine Binding Site | Vinblastine: 1.5 nM (MCF-7) | [1][3] |

| D-24851 (Indolyl-3-glyoxamide) | Colchicine Binding Site | Highly active against various tumor lines | [1] |

| Quinoline-indole Derivative 13 | Colchicine Binding Site | 2-11 nM (various cancer lines) | [11] |

Mechanism of Action: Inhibition of Oncogenic Kinases

Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. Several indole derivatives function as potent kinase inhibitors.

-

Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors.[3] Its indole core acts as a scaffold to position functional groups that occupy the ATP-binding pocket of kinases like VEGFR and PDGFR.

-

Alectinib & Osimertinib: Other FDA-approved kinase inhibitors that utilize the indole framework for targeted cancer therapy.[11]

The mechanism involves competitive inhibition at the ATP-binding site, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[14][15]

Caption: Mechanism of action for indole-based kinase inhibitors like Sunitinib.

Part 3: Indole Derivatives as Antimicrobial and Antiviral Agents

The rise of drug-resistant pathogens necessitates the development of novel therapeutic agents. The indole scaffold is a promising starting point for designing new antimicrobial and antiviral drugs.[3][16][17]

Antibacterial and Antifungal Activity

Indole derivatives exhibit a range of antimicrobial mechanisms:

-

Membrane Disruption & Biofilm Inhibition: The lipophilic nature of the indole ring allows certain derivatives to intercalate into and disrupt bacterial membranes.[3] This can lead to leakage of cellular contents and inhibit the formation of resilient biofilms.[18]

-

Enzyme Inhibition: Some indole compounds, like Indolmycin, act as specific enzyme inhibitors. Indolmycin mimics tryptophan and inhibits tryptophanyl-tRNA synthetase, halting protein synthesis in bacteria.[16]

-

Histidine Kinase Targeting: Novel indole-coumarin hybrids have been shown to target bacterial histidine kinases, which are essential components of two-component signal transduction systems that regulate bacterial responses to environmental stimuli.[19]

Protocol: High-Throughput Screening for Indole-Based Antibiofilm Agents

A self-validating workflow is critical for identifying genuine hits.

Caption: A self-validating workflow for identifying true antibiofilm indole derivatives.

Antiviral Applications

Indole derivatives have been developed into potent antiviral drugs, targeting various stages of the viral life cycle.[20][21]

-

Arbidol (Umifenovir): A broad-spectrum antiviral used against influenza A and B viruses. It acts as a viral entry and membrane fusion inhibitor.[22]

-

Delavirdine & Atevirdine: These are non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[22][23] They bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it.[23]

The development of these agents showcases the indole scaffold's ability to be tailored to fit specific allosteric sites on viral enzymes, a key strategy in modern antiviral drug design.[2]

Part 4: Applications in Neurodegenerative and Inflammatory Diseases

The neuroprotective and anti-inflammatory properties of indole derivatives make them attractive candidates for treating complex diseases like Alzheimer's, Parkinson's, and chronic inflammatory conditions.[5][24]

Neuroprotection and Anti-Neurodegeneration

Neurodegenerative diseases are often characterized by oxidative stress, protein misfolding, and neuroinflammation.[5][6][24] Indole-based compounds can target these pathways:

-

Antioxidant Effects: Melatonin and its analogs are powerful antioxidants that neutralize free radicals, reducing the oxidative damage central to neuronal death.[5][6]

-

Protein Aggregation Inhibition: Certain derivatives can interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein, the pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[5][6]

-

Enzyme Inhibition: Indole-based compounds have been designed as inhibitors of cholinesterases (to increase acetylcholine levels in Alzheimer's) and monoamine oxidase B (MAO-B) (to preserve dopamine levels in Parkinson's).[24]

Anti-inflammatory Activity

Indomethacin is a classic indole-based nonsteroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades.[3]

-

Mechanism of Action: The primary mechanism for most indole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3] By blocking the COX active site, these drugs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1]

-

Modulation of Inflammatory Pathways: More recent research has identified novel indole derivatives that modulate other key inflammatory pathways, such as inhibiting the NF-κB signaling cascade.[3] This offers a strategy to develop anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional COX inhibitors.[3]

Conclusion

The biological significance of the indole ring system is both profound and expansive. From its foundational role in endogenous metabolism and intercellular signaling to its application as a "privileged scaffold" in medicinal chemistry, the indole derivative remains a focal point of intense research. Its structural simplicity belies a chemical versatility that allows for precise tuning of biological activity, enabling the targeting of enzymes, receptors, and complex signaling pathways. For researchers in drug discovery, a deep understanding of the structure-activity relationships and mechanistic causality of indole derivatives is not just beneficial—it is essential for designing the next generation of therapeutics to combat cancer, infectious diseases, neurodegeneration, and inflammation.

References

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). PubMed.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central.

- Biomedical Importance of Indoles. (n.d.). PubMed Central.

- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). National Institutes of Health.

- Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central.

- A review on recent developments of indole-containing antiviral agents. (n.d.). PubMed Central.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PubMed Central.

- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (n.d.). Frontiers.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (n.d.). Hilaris Publisher.

- Roles of indole as an interspecies and interkingdom signaling molecule. (n.d.). PubMed.

- INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (n.d.). ResearchGate.

- Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (n.d.). PubMed.

- Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.). ResearchGate.

- Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. (n.d.). PubMed.

- A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). MDPI.

- Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (n.d.). Taylor & Francis Online.

- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (n.d.). ResearchGate.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Semantic Scholar.

- Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

- Indole: A novel signaling molecule and its applications. (n.d.). ResearchGate.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). ResearchGate.

- Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (n.d.). PubMed.

- Indole Derivatives: Unveiling New Frontiers in Medicinal Chemistry. (n.d.). Biosynth.

- Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (n.d.). Scilit.

- Roles of indole as an interspecies and interkingdom signaling molecule. (n.d.). Penn State.

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (n.d.). MDPI.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (n.d.). MDPI.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). ResearchGate.

- Structure/activity relationships of indole derivatives. (n.d.). ResearchGate.

- Indole as an intercellular signal in microbial communities. (n.d.). FEMS Microbiology Reviews.

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (n.d.). Microbiology Spectrum.

- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (n.d.). MDPI.

- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (n.d.). Journal of Agricultural and Food Chemistry.

- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (n.d.). National Institutes of Health.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing.

- Indole: A novel signaling molecule and its applications. (n.d.). ResearchGate.

- Biomedical Importance of Indoles. (n.d.). ResearchGate.

- Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in S. aureus. (n.d.). MDPI.

- Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (n.d.). Taylor & Francis Online.

- Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (n.d.). Hilaris Publisher.

- The role of indole derivative in the growth of plants: A review. (n.d.). ResearchGate.

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (n.d.). MDPI.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). PubMed.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. journals.asm.org [journals.asm.org]

- 18. mdpi.com [mdpi.com]

- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 21. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chesci.com [chesci.com]

An In-depth Technical Guide to the Role of Tryptophan Analogs in Cell Biology

Introduction: Beyond the Canonical Twenty - The Unique Utility of Tryptophan and Its Analogs

Tryptophan (Trp) holds a singular position among the twenty proteinogenic amino acids. Its indole side chain is the largest and most complex, conferring unique photophysical properties and engaging in a wide array of non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions.[1][2][3] These characteristics often place tryptophan at critical interfaces in proteins, pivotal for structure, function, and intermolecular recognition.[3][4] However, the very properties that make native tryptophan an intrinsic probe of protein environments—its fluorescence is highly sensitive to the local milieu—can also be a limitation.[5][6] The presence of multiple tryptophan residues in a single protein often complicates the interpretation of spectroscopic signals.[4][7]

This guide delves into the world of tryptophan analogs, synthetic derivatives that retain the core structure of tryptophan but are engineered with modified indole rings. These modifications unlock a powerful and versatile toolkit for cell biologists, researchers, and drug developers. By substituting tryptophan with a strategically designed analog, we can introduce novel functionalities: fluorescent reporters with distinct spectral properties, NMR-active probes for studying protein dynamics, photocrosslinkers to capture transient interactions, and modulators of enzyme activity.[1][8] This guide will explore the core applications of these molecular tools, the methodologies for their site-specific incorporation into proteins, and their expanding role in dissecting complex biological processes and advancing therapeutic discovery.

Part 1: Probing Protein Structure, Dynamics, and Interactions

Tryptophan analogs have emerged as indispensable tools for elucidating the intricacies of protein behavior. Their key advantage lies in the ability to introduce a probe with minimal structural perturbation, as the overall size and shape remain similar to the natural amino acid.[9][10]

Fluorescent Tryptophan Analogs: Illuminating the Molecular Machinery

The intrinsic fluorescence of tryptophan is a powerful, label-free reporter of protein conformation.[6] However, analogs with modified photophysics offer enhanced capabilities, surmounting the challenges of spectral overlap and complex decay kinetics associated with native tryptophan.[4][7]

Key Advantages of Fluorescent Analogs:

-

Red-Shifted Spectra: Many analogs exhibit absorption and emission maxima that are significantly red-shifted compared to tryptophan.[4][7][9] This spectral separation allows for the selective excitation and monitoring of the analog's fluorescence without interference from other native tryptophans in the protein.[4][9]

-

Enhanced Photophysical Properties: Analogs can be designed to have larger Stokes shifts (the separation between absorption and emission maxima), higher quantum yields, and greater molar absorptivities, making them brighter and more sensitive probes.[4][7]

-

Environmental Sensitivity: Like tryptophan itself, the fluorescence of these analogs is often sensitive to the polarity and electrostatic properties of their microenvironment, providing a high-resolution readout of conformational changes.[9]

-

Förster Resonance Energy Transfer (FRET): The unique spectral properties of these analogs make them excellent FRET donors or acceptors when paired with other fluorophores, enabling precise measurements of intramolecular distances and dynamics.[9]

Examples of Fluorescent Tryptophan Analogs and Their Applications:

| Analog | Key Feature | Application |

| 4-Azatryptophan | Red-shifted fluorescence, large Stokes shift.[7] | Probing protein conformational changes and electrostatic environments.[9] |

| 5-Hydroxytryptophan (5-HTP) | Distinct fluorescence from Trp. | Used in studies of protein folding and ligand binding. |

| β-(1-azulenyl)-l-alanine | Deep-blue analog with specific fluorescence.[11] | Visualizing intracellular targeted proteins.[11] |

| Tricyclic Trp Derivatives | Hydrophobic, large Stokes shifts, high molar absorptivity.[4] | Probes for studying protein conformation and dynamics, even in proteins with multiple native Trp residues.[4] |

Experimental Workflow: Probing Conformational Change with a Fluorescent Analog

The following workflow outlines the general steps for using a fluorescent tryptophan analog to study a protein's conformational change upon ligand binding.

Caption: Workflow for studying protein-ligand interactions using fluorescent Trp analogs.

¹⁹F-Tryptophan Analogs for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution. The introduction of a fluorine-19 (¹⁹F) atom, via a fluorinated tryptophan analog, provides a highly sensitive and specific probe for NMR studies.[10][12]

Causality Behind Using ¹⁹F NMR:

-

No Background Signal: Fluorine is virtually absent in biological systems, meaning a ¹⁹F NMR spectrum of a labeled protein is free from background signals, allowing for the clear detection of the probe.[12]

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[12]

-

Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent reporter of subtle structural changes, ligand binding, and protein dynamics.[12][13]

-

Minimal Perturbation: Replacing a single hydrogen atom with a fluorine atom results in a minimal steric perturbation to the protein's structure.[10]

Mono- and di-fluorinated tryptophans (e.g., 4F-, 5F-, 6F-, 7F-Trp) can be incorporated into proteins to study conformational heterogeneity and ligand binding.[10][12] The distinct chemical shifts of different isomers can provide complementary information about the local environment.[10]

Part 2: Methodology - Site-Specific Incorporation of Unnatural Amino Acids

The power of tryptophan analogs is fully realized when they can be inserted at a specific site within a protein. This is achieved by hijacking the cell's own protein synthesis machinery using an approach known as unnatural amino acid (UAA) incorporation.[11] The cornerstone of this technology is an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[8]

The Principle of Orthogonality:

A self-validating system requires that the engineered components work exclusively with each other and not with the host cell's endogenous machinery.

-

Orthogonal Synthetase (aaRS): An engineered synthetase that recognizes and charges only the unnatural amino acid (the tryptophan analog). Crucially, it must not recognize any of the 20 canonical amino acids.

-

Orthogonal tRNA: A tRNA (often a suppressor tRNA that recognizes a stop codon like amber (TAG) or opal (TGA)) that is not recognized by any of the host cell's endogenous synthetases but is specifically recognized and charged by the orthogonal aaRS.[8]

When the gene for the protein of interest is mutated to include a stop codon at the desired insertion site, and the orthogonal pair and the UAA are supplied to the cell, the ribosome will pause at the stop codon. The orthogonal tRNA, charged with the tryptophan analog, will then recognize the stop codon and insert the analog, allowing protein synthesis to continue.[11]

Experimental Workflow: Site-Specific UAA Incorporation in Mammalian Cells

Caption: General workflow for incorporating a tryptophan analog at a specific site in a protein expressed in mammalian cells.

This methodology has been successfully used to incorporate a wide variety of tryptophan analogs, including 5-hydroxytryptophan, into proteins in mammalian cells.[8]

Part 3: Tryptophan Analogs in Drug Discovery and Chemical Biology

The unique chemical properties of the indole ring make tryptophan a frequent participant in drug-target interactions.[1][14] Consequently, analogs of tryptophan are valuable tools in medicinal chemistry and drug development.[15]

Enzyme Inhibition: The Case of IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[16][17] This pathway is implicated in immune suppression, particularly in the context of cancer, by depleting local tryptophan levels and producing immunosuppressive metabolites.[16] Therefore, inhibiting IDO1 is a major therapeutic strategy.

Many IDO1 inhibitors are tryptophan analogs. For example, 1-methyl-tryptophan (1-MT) was one of the first reported IDO1 inhibitors.[16][17] More advanced inhibitors that have entered clinical trials, such as epacadostat and navoximod, are also based on this principle.[17] The design and synthesis of novel tryptophan analogs continue to be a key strategy for developing tool compounds to study the enzymatic mechanism of IDO1 and to discover new, more potent inhibitors.[16] These analogs can be designed to bind to the active site, mimicking the natural substrate but resisting catalysis, or to bind to allosteric sites.[16]

Late-Stage Peptide Diversification